molecular formula C7H4BF5O2 B2574188 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid CAS No. 2250114-85-1

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid

Cat. No. B2574188
CAS RN: 2250114-85-1
M. Wt: 225.91
InChI Key: YTTXYOCVMQZDDY-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid is a chemical compound with the CAS Number: 2250114-85-1 . It has a molecular weight of 225.91 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (2,6-difluoro-4-(trifluoromethyl)phenyl)boronic acid . The Inchi Code for this compound is 1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H .


Physical And Chemical Properties Analysis

This compound is solid in physical form . It should be stored at 2-8°C . The shipping temperature is ambient temperature .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions , a pivotal method in organic chemistry for forming carbon-carbon bonds. The boronic acid moiety reacts with various organohalides under palladium catalysis to synthesize diverse biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials.

N-Arylation of Imidazoles and Amines

Another significant application is the N-arylation of imidazoles and amines . This process involves copper-exchanged fluorapatite and is essential for the synthesis of complex nitrogen-containing compounds, which have vast implications in medicinal chemistry and drug development.

Synthesis of Aryl Ketones

2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid: is used in microwave-promoted cross-coupling with acid chlorides to produce aryl ketones . Aryl ketones are valuable intermediates in the synthesis of fragrances, flavors, and polymers.

Protodeboronation Studies

The compound has been studied for protodeboronation , which is a method to remove the boron group from boronic esters. This reaction is crucial when the boron moiety is no longer needed in the synthetic pathway, especially in the final steps of drug synthesis.

Organoboron Building Blocks

As an organoboron compound, it serves as a building block for various organic synthesis applications . It can be transformed into a broad range of functional groups, enabling the creation of complex molecules for research and industrial purposes.

Hydroxylation of Aromatic C-F Bonds

It can be used as a substrate in aromatic C−F hydroxylation reactions , which is a method to introduce hydroxyl groups into aromatic compounds containing fluorine. This transformation is important for modifying the properties of fluorinated aromatics, which are prevalent in pharmaceuticals and agrochemicals.

Trifluoromethylthiolation of Boronic Acids

The compound is also a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids . This reaction is part of the efforts to introduce trifluoromethylthio groups into organic molecules, which can significantly alter their chemical and biological properties.

Building Larger Scaffolds via Cross-Coupling

Lastly, 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be utilized in a Suzuki cross-coupling reaction with an organohalide to build larger molecular scaffolds . This is particularly useful in the development of complex organic molecules for various applications, including materials science and pharmaceuticals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

[2,6-difluoro-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTXYOCVMQZDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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